molecular formula C8H5N3O2 B1342498 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile CAS No. 933219-27-3

5-Amino-3-(2-furyl)isoxazole-4-carbonitrile

Cat. No.: B1342498
CAS No.: 933219-27-3
M. Wt: 175.14 g/mol
InChI Key: PUJJVDSMGLPWPR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-furyl)isoxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted isoxazoles .

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes . Additionally, it may exert its effects through the modulation of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(2-furyl)isoxazole-4-carbonitrile is unique due to its specific furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c9-4-5-7(11-13-8(5)10)6-2-1-3-12-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJJVDSMGLPWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610110
Record name 5-Amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933219-27-3
Record name 5-Amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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